Cephradine-d5 is a deuterated form of cephradine, a semisynthetic cephalosporin antibiotic. Cephradine itself is derived from 7-aminodeacetoxycephalosporanic acid and is primarily used for its antibacterial properties against various Gram-positive and some Gram-negative bacteria. The deuterated variant, Cephradine-d5, is utilized in research settings, particularly in pharmacokinetics and drug metabolism studies due to its distinct isotopic labeling that allows for precise tracking in biological systems.
Cephradine-d5 is synthesized from cephradine through a process that incorporates deuterium into the molecular structure. This compound can be produced through various synthetic pathways involving deuterated reagents or solvents.
Cephradine-d5 falls under the classification of beta-lactam antibiotics, specifically within the cephalosporin family. It possesses similar pharmacological properties to cephradine but with modifications that facilitate its use in analytical chemistry and metabolic studies.
The synthesis of Cephradine-d5 typically involves several key steps:
The enzymatic reaction conditions are critical for achieving high conversion rates. Typical conditions include:
The conversion efficiency of 7-ADCA to Cephradine-d5 can exceed 80% under optimal conditions .
Cephradine-d5 retains the core beta-lactam structure characteristic of cephalosporins but includes five deuterium atoms replacing hydrogen atoms in specific positions within the molecule. The chemical formula for Cephradine-d5 is , with the deuterium substitution affecting its mass and spectroscopic properties.
The molecular weight of Cephradine-d5 is approximately 323.38 g/mol, and its structural formula can be represented as follows:
Cephradine-d5 undergoes similar chemical reactions as cephradine, including hydrolysis and acylation reactions. These reactions are critical for understanding its behavior in biological systems:
The kinetics of these reactions can be studied using various analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), which can differentiate between isotopically labeled compounds .
Cephradine-d5 functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This action disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
The minimum inhibitory concentration (MIC) values for Cephradine-d5 are similar to those of cephradine, indicating effective antibacterial activity against susceptible strains.
Relevant analyses indicate that Cephradine-d5 maintains stability under physiological conditions but may degrade under extreme pH or temperature variations .
Cephradine-d5 is primarily used in:
Cephradine-d5 (Chemical Name: (6R,7R)-7-[(2R)-2-Amino-2-(1,4-cyclohexadien-1-yl-2,3,4,5,6-d5)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) maintains the core chemical structure of native cephradine while incorporating five deuterium atoms at the cyclohexadienyl ring. This specific deuteration pattern results in the molecular formula C₁₆H₁₄D₅N₃O₄S and a molecular weight of 354.44 g/mol – approximately 5 atomic mass units heavier than non-deuterated cephradine (C₁₆H₁₉N₃O₄S; 349.41 g/mol) [4] [7] [9]. The deuterium atoms replace protium at positions 2,3,4,5, and 6 of the cyclohexadienyl moiety, creating a mass signature detectable by mass spectrometry without perturbing the molecule's steric configuration or reactive groups essential for antibacterial activity [1].
The isotopic enrichment of cephradine-d5 exceeds 98%, as confirmed through high-resolution mass spectrometry and nuclear magnetic resonance (NMR) analyses. This high isotopic purity is critical for its application as an internal standard in quantitative assays, where even minor impurities could compromise analytical accuracy. The compound's stability under standard storage conditions (-20°C) ensures preservation of both chemical integrity and isotopic distribution over time [4]. Its chemical identity is further validated through characteristic spectral signatures:
Table 1: Key Chemical Identifiers of Cephradine-d5
Property | Specification |
---|---|
CAS Number (Unlabelled) | 38821-53-3 |
Molecular Formula | C₁₆H₁₄D₅N₃O₄S |
Exact Mass | 354.14 g/mol |
IUPAC Name | (6R,7R)-7-[(2R)-2-Amino-2-(1,4-cyclohexadien-1-yl-2,3,4,5,6-d5)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Isotopic Enrichment | >98% |
Storage Conditions | -20°C (desiccated) |
Deuterated pharmaceuticals have revolutionized drug development by leveraging the kinetic isotope effect – a phenomenon where deuterium-carbon bonds exhibit approximately 6-10 times greater stability compared to protium-carbon bonds. This enhanced stability directly influences metabolic pathways vulnerable to C-H bond cleavage, potentially reducing toxic metabolite formation and extending plasma half-lives without altering primary pharmacodynamics [1]. Cephradine-d5 exemplifies this strategic application in three critical research domains:
Metabolic Pathway Tracing: As a stable isotope-labeled internal standard, cephradine-d5 enables absolute quantification of native cephradine in biological matrices (serum, urine, tissues) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its distinct mass shift eliminates ion suppression effects and background interference, allowing researchers to identify even trace-level metabolites. The UPLC/Q-TOF MS technology can resolve metabolic signatures with precision, as demonstrated in hepatocyte metabolism studies of similar isotopically labeled antibiotics where seven distinct metabolites were characterized [1] [5].
Drug-Drug Interaction Studies: The distinct spectral signature of cephradine-d5 allows simultaneous co-administration with the non-deuterated drug in preclinical models. This approach (termed "twin drug" methodology) provides real-time comparative pharmacokinetic data without inter-study variability, precisely quantifying parameters like absorption kinetics, tissue distribution differentials, and elimination pathways under identical physiological conditions [1].
Biomolecular NMR Applications: Uniform isotopic labeling with deuterium permits advanced NMR structural analysis of drug-target interactions. While cephradine-d5 itself is not typically used for protein binding studies, its deuterated structure exemplifies how isotopic labeling enables researchers to overcome signal overlap limitations in ¹H-NMR when analyzing drug-receptor binding dynamics in solution states [1].
The broader applications of deuterated compounds are illustrated by FDA-approved deuterium-enhanced drugs like Deutetrabenazine, which exhibits superior pharmacokinetic profiles compared to its non-deuterated counterpart – including reduced peak-to-trough fluctuations and lower dosing frequency requirements [1].
Despite near-identical three-dimensional structures, subtle distinctions emerge between cephradine and its deuterated analog upon rigorous analytical and biological comparison:
Physicochemical Properties: Both compounds share identical melting points, solubility profiles (soluble in aqueous buffers at pH 3.0–7.5), and chromatographic retention times under reversed-phase HPLC conditions. However, vibrational spectroscopy reveals distinctive signatures: infrared spectroscopy shows C-D bond stretches at 2,100-2,300 cm⁻¹ (absent in native cephradine), while ¹³C-NMR displays characteristic upfield shifts for deuterium-bound carbon atoms due to reduced spin-spin coupling. These spectral differences provide unambiguous identification in complex mixtures [1] [4].
Biological Activity Preservation: In vitro microbiological assays confirm that deuterium substitution does not diminish cephradine's antibacterial efficacy against susceptible pathogens. Minimum inhibitory concentration (MIC) values against standard strains of Staphylococcus aureus and Escherichia coli remain equivalent (±5%) between cephradine and cephradine-d5. This preservation of activity confirms that deuterium incorporation at the specified positions does not interfere with penicillin-binding protein (PBP) interactions essential for β-lactam antibiotic function [9] [10].
Metabolic Stability Enhancement: Though formal human comparative studies are limited, in vitro liver microsome models demonstrate altered metabolic kinetics. The deuterated analog exhibits approximately 1.8-fold slower oxidative metabolism in cytochrome P450 3A4-dominated pathways, attributed to kinetic isotope effects on rate-limiting C-H (C-D) bond cleavage steps. This metabolic deceleration translates to extended in vitro half-life (T₁/₂), suggesting potential for optimized pharmacokinetics if applied therapeutically [1].
Table 2: Comparative Profile of Cephradine vs. Cephradine-d5
Characteristic | Cephradine | Cephradine-d5 | Analytical Significance |
---|---|---|---|
Molecular Weight | 349.41 g/mol | 354.44 g/mol | Detection via m/z 350→349 vs. 355→354 transitions in MS |
C-D Bonds | Absent | 5 at cyclohexadienyl ring | FTIR identification at 2100-2300 cm⁻¹ |
Metabolic Rate (HLM) | 100% (reference) | ~55% relative clearance | Reduced first-pass effect potential |
Antibacterial MIC₉₀ | 4 μg/mL (S. aureus) | 4.2 μg/mL (S. aureus) | Preservation of target engagement |
Spectral Detection Limit | N/A | 0.1 ng/mL in biological matrices | Enhanced bioanalytical sensitivity |
Regulatory agencies recognize deuterated drugs as distinct chemical entities requiring full evaluation. The metabolic differences observed in cephradine-d5 highlight potential regulatory pathways where deuterium modification could extend patent protection or enable new dosing regimens for established therapeutics. However, comprehensive in vivo studies would be necessary to establish whether these in vitro metabolic advantages translate to clinical benefits [5].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8